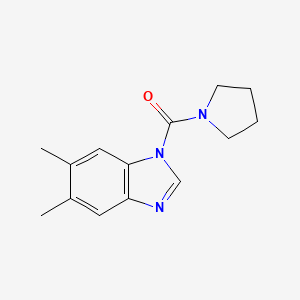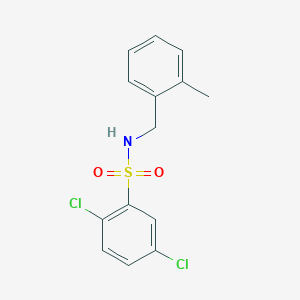![molecular formula C21H27N3O B5805263 N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)
N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, also known as L-745,870, is a selective antagonist of dopamine D4 receptors. It was first synthesized in 1996 by scientists at Merck Sharp & Dohme Research Laboratories. Since then, this compound has been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide acts as a competitive antagonist at dopamine D4 receptors, inhibiting the binding of dopamine to these receptors. This results in a decrease in the activity of dopamine neurons in the prefrontal cortex and limbic system, which are involved in various cognitive and emotional processes.
Biochemical and physiological effects:
Studies have shown that N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide can modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has been found to increase the release of serotonin and norepinephrine in the prefrontal cortex, while decreasing the release of dopamine in this region. This suggests that N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide may have potential therapeutic applications in the treatment of depression and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide in lab experiments is its selectivity for dopamine D4 receptors. This allows researchers to specifically target these receptors without affecting other dopamine receptors. However, the low yield of the synthesis method and the high cost of the compound may be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the research on N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide. One area of interest is its potential therapeutic applications in the treatment of addiction and schizophrenia. Another direction is to investigate the role of dopamine D4 receptors in various cognitive and emotional processes, such as working memory, attention, and reward processing. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacological properties may lead to the discovery of new drugs with improved therapeutic potential.
Métodos De Síntesis
The synthesis of N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide involves several steps, starting from the reaction of 4-bromo-2-fluoroaniline with N-isopropyl-4-(4-formylphenyl)piperazine. The resulting intermediate is then reacted with benzylamine to obtain the final product. The yield of this synthesis method is reported to be around 30%.
Aplicaciones Científicas De Investigación
N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been used in various scientific research applications, including studies on the dopamine system, addiction, and schizophrenia. It has been found to be a potent and selective antagonist of dopamine D4 receptors, which are mainly expressed in the prefrontal cortex and limbic system of the brain. This makes N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide a valuable tool for investigating the role of dopamine D4 receptors in these brain regions.
Propiedades
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17(2)22-21(25)19-10-8-18(9-11-19)16-23-12-14-24(15-13-23)20-6-4-3-5-7-20/h3-11,17H,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEPZPRSYKPBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-phenylpiperazin-1-yl)methyl]-N-(propan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)
![N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B5805244.png)




![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)



![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)